(4-Bromo-3-methylphenyl)urea
Overview
Description
(4-Bromo-3-methylphenyl)urea is an organic compound with the molecular formula C8H9BrN2O It is a derivative of urea where one of the hydrogen atoms is replaced by a (4-bromo-3-methylphenyl) group
Mechanism of Action
Target of Action
It is known that urea derivatives can have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (4-Bromo-3-methylphenyl)urea may interact with multiple targets within these pathways.
Mode of Action
It is known that urea derivatives can interact with their targets in various ways, often by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Given the broad range of biological activities associated with urea derivatives, it is likely that this compound may affect multiple pathways, potentially including those involved in inflammation, cancer, viral replication, and more .
Result of Action
Given the broad range of biological activities associated with urea derivatives, it is likely that this compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)urea typically involves the reaction of 4-bromo-3-methylaniline with isocyanates. One common method is to react 4-bromo-3-methylaniline with phenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted ureas with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction Reactions: Products include amines formed from the reduction of nitro groups.
Scientific Research Applications
(4-Bromo-3-methylphenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-methylphenyl)isocyanate
- (4-Bromo-3-methylphenyl)carbamate
- (4-Bromo-3-methylphenyl)thiourea
Uniqueness
(4-Bromo-3-methylphenyl)urea is unique due to the presence of both the bromine atom and the urea moiety, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in different fields make it a versatile compound.
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGNBCADENCADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229129 | |
Record name | (3-Methyl-4-bromophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78508-46-0 | |
Record name | (3-Methyl-4-bromophenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078508460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Methyl-4-bromophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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